molecular formula C27H37N3O5S2 B2880006 Ethyl 5,5,7,7-tetramethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449783-07-7

Ethyl 5,5,7,7-tetramethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B2880006
CAS No.: 449783-07-7
M. Wt: 547.73
InChI Key: SUEZXKCHWVWCRA-UHFFFAOYSA-N
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Description

Ethyl 5,5,7,7-tetramethyl-2-(4-((2-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C27H37N3O5S2 and its molecular weight is 547.73. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Derivative Formation

Phosphine-Catalyzed Annulation

This approach involves the use of ethyl 2-methyl-2,3-butadienoate acting as a 1,4-dipole synthon in [4 + 2] annulation with N-tosylimines, leading to the synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This method highlights complete regioselectivity and excellent yields, indicating its potential for generating structurally complex derivatives with high diastereoselectivities (Zhu, Lan, & Kwon, 2003).

Novel Pyrido and Pyrimidine Derivatives

Pyrido and Thieno Derivatives

The preparation of novel pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidines from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates was documented. These compounds serve as synthons for further chemical transformations, offering a pathway to diverse polyheterocyclic systems with potential pharmacological activities (Bakhite, Al‐Sehemi, & Yamada, 2005).

Catalysis and Chemical Transformations

Microwave-Promoted Synthesis

A study on the microwave-assisted synthesis of dihydropyrrolizines and tetrahydroindolizines from enaminones has been conducted. This method highlights the efficiency of using silica gel and microwave heating in promoting cyclization reactions, yielding bicyclic products such as ethyl 6-(hetero)aryl-2,3-dihydro-1H-pyrrolizine-5-carboxylates and ethyl 2-aryl-5,6,7,8-tetrahydroindolizine-3-carboxylates (Klintworth et al., 2021).

Mechanistic Insights and Structural Analysis

Receptor Binding Studies

An investigation into the binding at putative insulin-releasing receptor sites of pancreatic beta cells by benzamido derivatives highlighted the critical role of structural features for hypoglycemic activity. This study provides valuable insights into the molecular interactions and design principles for therapeutic agents (Brown & Foubister, 1984).

Photosensitive Materials

Poly(benzoxazole) Precursors

Research on the synthesis of poly(benzoxazole) (PBO) precursors from diphenyl isophthalate and bis(o-aminophenol) offers a novel method for preparing photosensitive materials. These precursors demonstrate sensitivity to UV light, paving the way for their use in advanced material applications (Ebara, Shibasaki, & Ueda, 2003).

Anticancer Activities

Thienopyridine Derivatives

The synthesis and evaluation of tricyclic and tetracyclic thienopyridine derivatives have shown significant antiarrhythmic activities, comparable to known drugs like Procaine amide and Lidocaine. This research underscores the potential of these compounds in developing new therapeutic agents for cancer treatment (Abdel-Hafez et al., 2009).

Properties

IUPAC Name

ethyl 5,5,7,7-tetramethyl-2-[[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H37N3O5S2/c1-7-35-25(32)21-20-16-26(3,4)29-27(5,6)22(20)36-24(21)28-23(31)18-11-13-19(14-12-18)37(33,34)30-15-9-8-10-17(30)2/h11-14,17,29H,7-10,15-16H2,1-6H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUEZXKCHWVWCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(NC2(C)C)(C)C)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H37N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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